5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methylbenzyl Group: The methylbenzyl group is attached via a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield amines.
Scientific Research Applications
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((2-bromophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated and brominated analogs.
Properties
Molecular Formula |
C17H16FN5O |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
GGGQWXOOXQBHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Origin of Product |
United States |
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